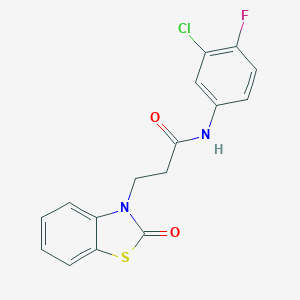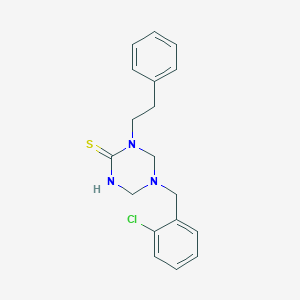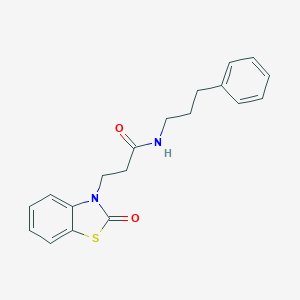
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using various methods.
作用機序
The mechanism of action of BPTP involves its inhibition of PTPs, which are enzymes that catalyze the dephosphorylation of tyrosine residues in proteins. PTPs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BPTP can modulate these cellular processes and potentially treat diseases associated with PTP dysregulation.
生化学的および生理学的効果
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the activity of PTPs, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that BPTP can improve cognitive function in animal models of neurodegenerative diseases and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using BPTP in lab experiments is its specificity for PTPs, which allows for targeted modulation of cellular processes. However, one limitation is the potential off-target effects of BPTP, which can lead to unintended consequences. Additionally, the synthesis of BPTP can be challenging, and the compound may not be readily available for use in lab experiments.
将来の方向性
There are several future directions for the study of BPTP. One direction is the development of more efficient synthesis methods for BPTP, which can increase its availability for use in lab experiments. Another direction is the identification of specific PTPs that BPTP can target, which can lead to the development of more targeted therapies for diseases associated with PTP dysregulation. Additionally, further studies are needed to investigate the potential neuroprotective effects of BPTP and its potential use as a treatment for neurodegenerative diseases.
合成法
BPTP has been synthesized using various methods, including the reaction of 3-phenylpropylamine with 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid and subsequent amidation. Another method involves the reaction of 3-phenylpropylamine with 2-aminobenzothiazole-6-carboxylic acid, followed by cyclization and amidation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, HPLC, and mass spectrometry.
科学的研究の応用
BPTP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPTP has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various diseases, including cancer and diabetes. In neuroscience, BPTP has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. BPTP has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
製品名 |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-13-6-9-15-7-2-1-3-8-15)12-14-21-16-10-4-5-11-17(16)24-19(21)23/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,22) |
InChIキー |
YYJPASCSMUTOHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
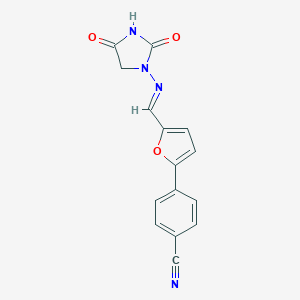
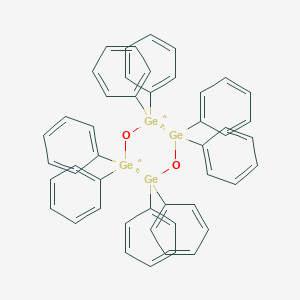
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
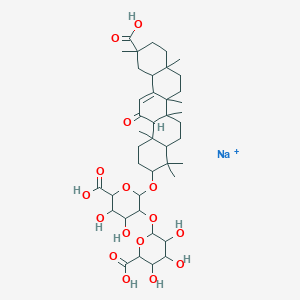
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)

